![molecular formula C8H14Cl2N2O2S B1377846 Acide (2-{[(2-éthyl-1,3-thiazol-5-yl)méthyl]amino}acétique) dihydrochlorure CAS No. 1375472-88-0](/img/structure/B1377846.png)
Acide (2-{[(2-éthyl-1,3-thiazol-5-yl)méthyl]amino}acétique) dihydrochlorure
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, also known as “2-{[(2-Ethyl-1,3-thiazol-5-yl)methyl]amino}acetic acid dihydrochloride”, has a chemical formula of C8H14Cl2N2O2S and a molecular weight of 273.18 . It is related to Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringNC(S1)=NC(CC(OCC)=O)=C1C . This indicates that the compound contains a thiazole ring with an ethyl group and a methylaminoacetic acid group attached. Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (273.18) and its chemical formula (C8H14Cl2N2O2S) . Other properties such as melting point, boiling point, and density are not specified in the search results.Applications De Recherche Scientifique
Activité antioxydante
Les dérivés du thiazole sont connus pour leurs propriétés antioxydantes. Ils peuvent neutraliser les radicaux libres et réduire le stress oxydatif dans les cellules, ce qui est bénéfique pour prévenir les maladies chroniques et les troubles liés au vieillissement .
Activités analgésiques et anti-inflammatoires
Des composés ayant une structure de thiazole ont montré une activité analgésique et anti-inflammatoire significative. Cela en fait des candidats potentiels pour le développement de nouveaux médicaments contre la douleur et anti-inflammatoires .
Applications antimicrobiennes et antifongiques
Les composés thiazoliques, y compris ceux avec la structure 2-éthyl-1,3-thiazol-5-yl, ont démontré des effets antimicrobiens et antifongiques. Cela suggère leur utilisation dans le traitement des infections et comme conservateurs dans divers produits .
Effets antiviraux et anti-VIH
Le cycle thiazolique est présent dans plusieurs médicaments antirétroviraux, ce qui indique son importance dans la lutte contre les infections virales, y compris le VIH. La recherche continue d'explorer son plein potentiel dans ce domaine .
Propriétés neuroprotectrices
Les dérivés du thiazole se sont révélés prometteurs en tant qu'agents neuroprotecteurs, ce qui pourrait conduire à des traitements pour les maladies neurodégénératives comme l'Alzheimer et Parkinson .
Activité antitumorale et cytotoxique
Certains dérivés du thiazole ont été synthétisés et rapportés comme présentant une cytotoxicité contre les lignées cellulaires tumorales humaines, suggérant leur application dans la recherche et la thérapie contre le cancer .
Potentiel antidiabétique
Des modifications de composés à base de thiazole ont donné lieu à des molécules aux propriétés antidiabétiques puissantes, ouvrant des possibilités pour de nouveaux traitements du diabète .
Maladie d'Alzheimer
Les dérivés du thiazole ont été étudiés pour leur potentiel dans le traitement de la maladie d'Alzheimer, certains composés montrant des résultats prometteurs dans l'inhibition des processus qui conduisent à la maladie .
Orientations Futures
Mécanisme D'action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets, including various enzymes and receptors . These targets play crucial roles in numerous biological processes, such as inflammation, pain sensation, microbial infection, and cancer progression .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, often leading to changes in the target’s function . For instance, some thiazole derivatives can inhibit enzyme activity, while others can enhance or modulate the activity of certain receptors .
Biochemical Pathways
For example, they can affect the synthesis of neurotransmitters, the metabolism of carbohydrates, and the regulation of inflammation . The downstream effects of these pathway alterations can include changes in cell signaling, gene expression, and metabolic processes .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the compound’s bioavailability and its ability to reach its targets in the body .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects can result from the compound’s interactions with its targets and its influence on various biochemical pathways .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the compound’s activity . For instance, the solubility of thiazole derivatives can be influenced by the polarity of the environment, which can in turn affect the compound’s bioavailability and its ability to reach its targets .
Propriétés
IUPAC Name |
2-[(2-ethyl-1,3-thiazol-5-yl)methylamino]acetic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S.2ClH/c1-2-7-10-4-6(13-7)3-9-5-8(11)12;;/h4,9H,2-3,5H2,1H3,(H,11,12);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBUADZUSJGXFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(S1)CNCC(=O)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanol](/img/structure/B1377765.png)
![3-allyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1377769.png)
![3-allylbenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1377770.png)
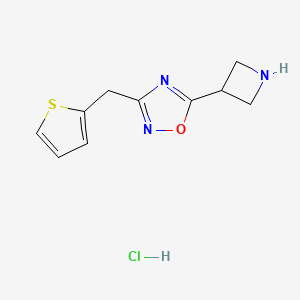
![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B1377774.png)
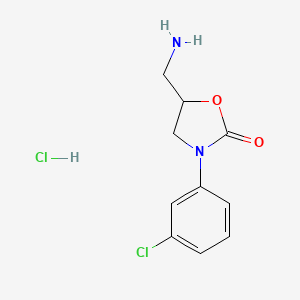
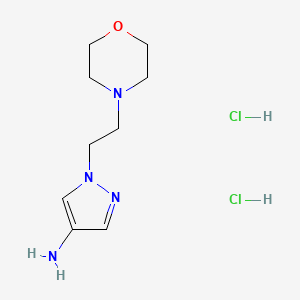


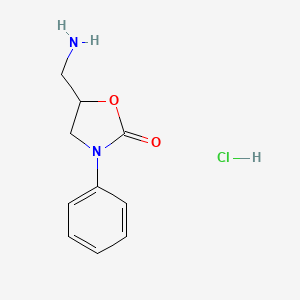
![5-(Benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1377784.png)
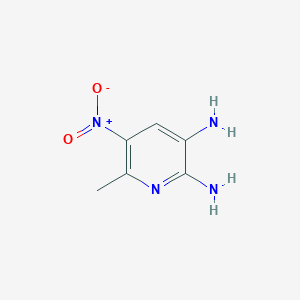
![3-bromo-7-(chloromethyl)-2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1377786.png)